molecular formula C14H21NO4 B044519 tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2

tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

Cat. No. B044519
M. Wt: 267.32 g/mol
InChI Key: FPHQSOHXOSHSDJ-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate, also known as tert-butyl rosmarinic acid (tBRA), is a derivative of rosmarinic acid that has been synthesized and studied for its potential pharmacological properties. Rosmarinic acid is a natural compound found in various plants, including rosemary, sage, and thyme, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Tert-butyl rosmarinic acid is a modified form of rosmarinic acid that has been designed to enhance its bioavailability and activity.

Mechanism Of Action

The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Tert-butyl rosmarinic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Tert-butyl rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tBRA can protect cells from oxidative stress and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that tBRA can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and diabetes.

Advantages And Limitations For Lab Experiments

Tert-butyl rosmarinic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Its modified structure also enhances its bioavailability and activity compared to rosmarinic acid. However, tBRA is a synthetic compound that may have limitations in terms of its relevance to natural compounds found in plants. Further studies are needed to determine the optimal conditions for using tBRA in lab experiments.

Future Directions

There are several future directions for the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Further studies are needed to determine the optimal dose and route of administration for tBRA in these contexts. Another area of interest is the development of novel derivatives of tBRA with enhanced pharmacological properties. Overall, the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

Tert-butyl rosmarinic acid can be synthesized through a multistep process that involves the protection of the hydroxyl groups in rosmarinic acid, followed by the introduction of a tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate group at the hydroxyl position. The resulting compound can then be deprotected to yield tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. The synthesis of tBRA has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Tert-butyl rosmarinic acid has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have shown that tBRA can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.

properties

CAS RN

112113-57-2

Product Name

tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1

InChI Key

FPHQSOHXOSHSDJ-SKDRFNHKSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.